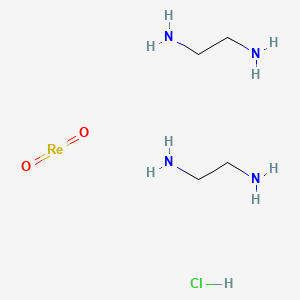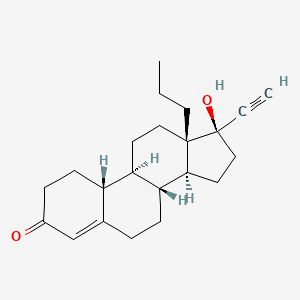
(R)-N-Acetyl-6-chloro-trp-ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Acetyl-6-chloro-tryptophan methyl ester is a chiral derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of an acetyl group at the nitrogen atom, a chlorine atom at the 6th position of the indole ring, and a methyl ester group at the carboxyl end. These modifications confer unique chemical properties and potential biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Acetyl-6-chloro-tryptophan methyl ester typically involves the following steps:
Chlorination: The starting material, tryptophan, undergoes chlorination at the 6th position of the indole ring using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The chlorinated tryptophan is then acetylated at the nitrogen atom using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: Finally, the carboxyl group of the acetylated product is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-N-Acetyl-6-chloro-tryptophan methyl ester may involve:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilizing automated systems to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: 6-chloro-tryptophan alcohol.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-N-Acetyl-6-chloro-tryptophan methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-N-Acetyl-6-chloro-tryptophan methyl ester involves its interaction with various molecular targets:
Enzymes: It may inhibit or activate enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase.
Receptors: The compound could interact with serotonin receptors, given its structural similarity to serotonin precursors.
Pathways: It may influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
N-Acetyl-tryptophan methyl ester: Lacks the chlorine atom, resulting in different chemical and biological properties.
6-Chloro-tryptophan: Lacks the acetyl and ester groups, affecting its solubility and reactivity.
N-Acetyl-tryptophan: Lacks the chlorine atom and ester group, leading to different pharmacokinetics and dynamics.
Uniqueness: ®-N-Acetyl-6-chloro-tryptophan methyl ester is unique due to the combined presence of the acetyl, chlorine, and ester groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
IUPAC Name |
methyl (2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADYMQMUSHRFED-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712323 |
Source


|
| Record name | Methyl N-acetyl-6-chloro-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235280-35-9 |
Source


|
| Record name | Methyl N-acetyl-6-chloro-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B577274.png)










